1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with dimethyl groups and a sulfonyl group, attached to a piperidinone moiety. Its molecular formula is C10H15N3O3S, and it has a molecular weight of 257.31 g/mol .
Preparation Methods
The synthesis of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one typically involves multi-step organic reactions. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, utilizing catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Scientific Research Applications
1-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity, contributing to its overall biological activity .
Comparison with Similar Compounds
When compared to similar compounds, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one stands out due to its unique combination of a pyrazole ring and a piperidinone moiety. Similar compounds include:
3,5-Dimethyl-1H-pyrazole: Lacks the sulfonyl and piperidinone groups, resulting in different chemical properties and applications.
4-(3,5-Dimethyl-1H-pyrazol-1-yl)sulfonylphenyl methyl ether: Contains a phenyl group instead of a piperidinone moiety, leading to variations in reactivity and biological activity.
1-Ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride:
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7-10(8(2)12-11-7)17(15,16)13-5-3-9(14)4-6-13/h3-6H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMKBTVNCRNDVEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)S(=O)(=O)N2CCC(=O)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.